1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene
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Overview
Description
“1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene” is a derivative of sulfur mustard, also known as mustard gas . Sulfur mustards are a class of related sulfur-based compounds with the general structure S(CH2CH2X)2, where X is usually Cl or Br . They are potent alkylating agents and have been used as chemical weapons .
Molecular Structure Analysis
Sulfur mustards, including “this compound”, contain a sulfur atom bonded to two 2-chloroethyl groups . The presence of the sulfur atom allows these compounds to act as alkylating agents .Chemical Reactions Analysis
Sulfur mustards are reactive compounds that can interfere with biological processes . They are known to form cyclic sulfonium ions, which can alkylate DNA, leading to DNA crosslinks that block DNA replication and transcription .Physical and Chemical Properties Analysis
Sulfur mustards are typically viscous liquids at room temperature . They have an odor resembling mustard plants, garlic, or horseradish . When pure, they are colorless, but impure forms can range from pale yellow to dark brown .Scientific Research Applications
High-Performance Materials
One application is in the development of high-performance polyimides, derived from thiophenyl-substituted benzidines. These materials, synthesized through a two-step thermal polycondensation process, exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. They are significant for their potential in creating transparent, colorless polyimides with excellent optical properties, suitable for advanced electronic and optical applications (Tapaswi et al., 2015).
Antimicrobial Activity
In the realm of pharmacology, halogenated sulfonamides and halogenophenylaminobenzolamide derivatives have been studied for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. These compounds exhibit potent inhibition effects, suggesting potential applications as antitumor agents (Ilies et al., 2003). Moreover, sulfonamides incorporating fluorine and 1,3,5-triazine moieties show effective inhibition against carbonic anhydrases from Mycobacterium tuberculosis, indicating their potential in antimycobacterial therapy (Ceruso et al., 2014).
Organic Chemistry and Catalysis
Research in organic chemistry has highlighted the versatility of fluorobenzenes, such as 1,2-difluorobenzene, as solvents for organometallic chemistry and transition-metal-based catalysis. These compounds facilitate weak binding to metal centers, enabling their use in non-coordinating solvent applications or as readily displaced ligands, opening pathways for chemical inertness and selective activation reactions (Pike et al., 2017).
Advanced Synthesis Techniques
Furthermore, studies have developed greener approaches to fluorine organic chemistry, such as direct electrophilic fluorination of carbonyl compounds in water or under solvent-free conditions. This methodology emphasizes sustainability and efficiency in synthesizing fluorinated organic molecules, crucial for pharmaceutical and agricultural applications (Stavber et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJMAGMZQYDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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